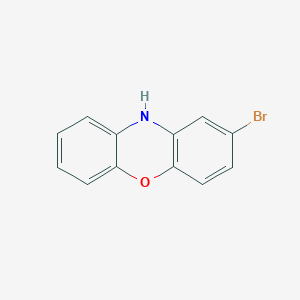

2-bromo-10H-phenoxazine

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C12H8BrNO |

|---|---|

Molecular Weight |

262.10 g/mol |

IUPAC Name |

2-bromo-10H-phenoxazine |

InChI |

InChI=1S/C12H8BrNO/c13-8-5-6-12-10(7-8)14-9-3-1-2-4-11(9)15-12/h1-7,14H |

InChI Key |

MHFVXOFXCDQBAM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)NC3=C(O2)C=CC(=C3)Br |

Origin of Product |

United States |

Electronic Structure and Spectroscopic Characterization Advanced Aspects

Theoretical Investigations of Electronic Configuration in 2-Bromo-10H-Phenoxazine

Computational chemistry, particularly methods rooted in quantum mechanics, serves as a powerful tool for predicting and understanding the electronic structure and properties of phenoxazine (B87303) derivatives.

Density Functional Theory (DFT) is a computational method extensively used to determine the electronic structure and optimized geometries of molecules in their ground state. escholarship.orgnih.govnih.gov For phenoxazine-based systems, DFT calculations are crucial for understanding the foundational molecular conformation, which dictates the spatial arrangement of atoms and influences the electronic orbitals.

In typical donor-acceptor (D-A) molecules incorporating a phenoxazine unit, DFT calculations reveal a non-planar, butterfly-like conformation for the phenoxazine moiety. nih.gov The degree of this bending and the dihedral angles between the phenoxazine donor and any attached acceptor units are critical parameters that influence the electronic coupling between different parts of the molecule. acs.org For instance, in related D-A systems, large dihedral angles of nearly 90° between the donor and acceptor units are often observed, which leads to a distinct separation of frontier molecular orbitals. acs.org Quantum chemical calculations provide a valuable method for predicting the activity and properties of phenoxazine derivatives based on their diverse chemical structures. mdpi.com

Table 1: Representative DFT-Calculated Geometrical Parameters for Phenoxazine-Based Donor-Acceptor Systems

| Compound Family | Donor | Acceptor | Typical Dihedral Angle (D-A) | Reference |

|---|---|---|---|---|

| Phenoxazine-Benzonitriles | Phenoxazine | Benzonitrile | ~77-87° | acs.org |

| Phenoxazine-Pyridazines | Phenoxazine | Pyridazine | Perpendicular | nih.gov |

This table is interactive and showcases typical geometric parameters derived from DFT calculations for related systems, illustrating the twisted conformations common in phenoxazine-based D-A molecules.

While DFT is excellent for ground-state properties, Time-Dependent Density Functional Theory (TD-DFT) is the most widely used method for investigating electronic excited states. rsc.orgchemrxiv.orgrsc.org TD-DFT calculations allow for the prediction of vertical excitation energies, which correspond to absorption spectra, and the nature of the electronic transitions (e.g., π-π* or charge transfer). nih.govnih.gov The analysis of excited states is essential for understanding the photophysical behavior of molecules like this compound. arxiv.orgarxiv.org

For phenoxazine-based D-A molecules, TD-DFT calculations consistently predict that the lowest singlet excited state (S₁) possesses significant intramolecular charge transfer (ICT) character. acs.org This means that upon excitation, electron density moves from the electron-donating phenoxazine moiety to the acceptor part of the molecule. TD-DFT is also instrumental in calculating the energy of the lowest triplet state (T₁), which is crucial for understanding fluorescence and phosphorescence phenomena, including Thermally Activated Delayed Fluorescence (TADF). nih.govacs.org

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding the electronic and optical properties of a molecule. youtube.comprinceton.eduossila.comajchem-a.com The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) provides a first approximation of the lowest excitation energy.

In phenoxazine-based D-A systems, a characteristic spatial separation of the frontier orbitals is consistently observed through theoretical calculations. nih.govresearchgate.net

The HOMO is typically localized on the electron-rich phenoxazine donor moiety. nih.govnih.gov

The LUMO is predominantly situated on the electron-accepting part of the molecule. nih.govnih.gov

Table 2: Calculated Frontier Orbital Energies for Phenoxazine-Pyridazine Derivatives

| Compound | HOMO (eV) | LUMO (eV) | Singlet-Triplet Gap (ΔEST) (eV) | Reference |

|---|---|---|---|---|

| 2PO-PYD (Phenoxazine-Pyridazine) | -5.25 | -2.01 | ~0.3 | nih.gov |

This interactive table presents DFT-calculated HOMO, LUMO, and energy gap values for related phenoxazine compounds, demonstrating the typical energy levels and the impact of donor strength.

Photophysical Behavior of this compound and Related Systems

The arrangement of electronic states and frontier orbitals directly dictates the photophysical behavior of phenoxazine compounds, leading to phenomena such as intramolecular charge transfer and thermally activated delayed fluorescence.

Intramolecular charge transfer (ICT) is a process where an electron is transferred from a donor part to an acceptor part of the same molecule upon photoexcitation. nih.govmdpi.comresearchgate.net This phenomenon is fundamental to the behavior of many phenoxazine-based D-A systems. nih.govnih.gov The broad, structureless, and solvent-dependent emission spectra of these compounds are characteristic features of an ICT state. nih.govnih.gov

The mechanism involves the following steps:

Absorption of a photon excites the molecule from the ground state (S₀) to an excited state (S₁).

In this excited state, electron density shifts from the HOMO (on the phenoxazine donor) to the LUMO (on the acceptor). nih.gov

This charge-separated state is stabilized in polar solvents, leading to a red-shift in the emission wavelength.

The efficiency and nature of the ICT process are highly dependent on the molecular geometry, particularly the dihedral angle between the donor and acceptor, which controls the degree of electronic coupling. acs.orgmdpi.comresearchgate.net

Thermally Activated Delayed Fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons for light emission in purely organic molecules, enabling up to 100% internal quantum efficiency in organic light-emitting diodes (OLEDs). nih.govresearchgate.netelsevierpure.com Phenoxazine is a very common building block for TADF emitters due to its strong electron-donating nature. nih.govnih.govelsevierpure.comrsc.org

The key requirement for TADF is a very small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), typically below 0.2 eV. nih.gov This small gap is achieved by designing D-A molecules with a significant spatial separation between the HOMO and LUMO, which minimizes the electron exchange energy. nih.govnih.gov

The TADF mechanism proceeds as follows:

Following electrical or optical excitation, both singlet (25%) and triplet (75%) excitons are formed.

The singlet excitons decay radiatively, producing prompt fluorescence.

Due to the small ΔEST, triplet excitons can be converted back to singlet excitons via a thermally activated process called reverse intersystem crossing (RISC). nih.govelsevierpure.com

These newly formed singlet excitons then also decay radiatively, producing delayed fluorescence.

The presence of a heavy atom like bromine in this compound could potentially influence the rate of intersystem crossing and reverse intersystem crossing due to enhanced spin-orbit coupling, thereby affecting the TADF characteristics. nih.gov The combination of a strong phenoxazine donor with a suitable acceptor allows for the creation of efficient TADF materials emitting across the visible spectrum. elsevierpure.comresearchgate.net

Aggregation-Induced Emission (AIE) Phenomena

While many traditional fluorophores suffer from aggregation-caused quenching (ACQ), where luminescence is diminished in the solid state, certain phenoxazine derivatives exhibit the opposite effect, known as aggregation-induced emission (AIE). magtech.com.cn This phenomenon, where molecules are non-emissive in dilute solutions but become highly luminescent upon aggregation, is of great interest for applications such as organic light-emitting diodes (OLEDs). magtech.com.cnnih.gov

The mechanism behind AIE in phenoxazine-containing molecules is often attributed to the restriction of intramolecular motions (RIM), such as rotation and vibration, in the aggregated state. nih.govnih.gov In solution, these molecules can dissipate energy non-radiatively through molecular motion. However, in a solid or aggregated form, these non-radiative decay pathways are hindered, forcing the excited state to relax through radiative emission, thus "turning on" the fluorescence. nih.gov

For instance, a series of emitters featuring a phenoxazine donor unit linked to a dibenzothiophene sulfoximine acceptor were found to display both thermally activated delayed fluorescence (TADF) and AIE characteristics. mdpi.com Similarly, studies on molecules incorporating phenoxazine (PXZ) and phenothiazine (PTZ) donor groups with a diphenylsulfone acceptor showed that the PXZ and PTZ derivatives exhibited both TADF and AIE properties. nih.gov Theoretical and experimental results suggest that in the aggregated state, the twisting motion of the phenoxazine group is restricted, which reduces non-radiative decay and enhances emission. nih.gov This dual functionality makes phenoxazine-based AIE materials highly promising for next-generation displays and lighting. mdpi.com

Intersystem Crossing (ISC) Dynamics and Triplet State Lifetimes

Intersystem crossing (ISC) is a process where a molecule in an excited singlet state transitions to a triplet state. This process is crucial for applications that rely on triplet excitons, such as photodynamic therapy, triplet-triplet annihilation upconversion, and phosphorescence. In many phenoxazine-based systems, particularly compact electron donor-acceptor (D-A) dyads, an efficient ISC mechanism known as spin-orbit charge transfer-induced intersystem crossing (SOCT-ISC) is observed. opotek.comrsc.orgepa.gov

This process is facilitated by the charge transfer (CT) state formed between the electron-donating phenoxazine and an electron-accepting unit. The recombination of this charge-separated state can lead directly to a localized triplet state. opotek.comepa.gov

Perylenemonoimide-Phenoxazine (PMI-PXZ) Dyad : In this system, ultrafast charge separation occurs in approximately 0.14 ps, followed by a slow charge recombination of 1.4 ns. This slow recombination facilitates the SOCT-ISC process, resulting in a high singlet oxygen quantum yield (ΦΔ) of 76% and a long-lived triplet state with a lifetime (τT) of 182 μs. opotek.com

Bodipy-Phenoxazine (BDP-PXZ) Dyads : These dyads also exhibit efficient SOCT-ISC, with observed triplet quantum yields (ΦT) up to 54% and exceptionally long triplet state lifetimes reaching 539 μs. epa.govresearchgate.net This lifetime is notably longer than what is typically achieved using the heavy-atom effect, highlighting the advantage of the SOCT-ISC mechanism in heavy-atom-free photosensitizers. researchgate.net

The efficiency of ISC in these systems can be highly dependent on solvent polarity, which influences the energy levels of the charge transfer states. rsc.org

Room Temperature Phosphorescence (RTP) Considerations

Room temperature phosphorescence (RTP) is the emission of light from a triplet excited state at ambient temperatures. It is a relatively rare phenomenon in purely organic molecules due to the efficient non-radiative quenching of the long-lived triplet state. However, the phenoxazine scaffold has been incorporated into molecules designed to exhibit RTP.

The key to achieving RTP is to promote ISC while simultaneously suppressing non-radiative decay pathways. This is often accomplished by embedding the luminogen in a rigid matrix or by designing molecules that form compact intermolecular packing in the crystalline state. researchgate.netrsc.org

Electrochemical Properties and Redox Chemistry

The electrochemical behavior of this compound is dominated by the electron-donating nature of the phenoxazine core, which allows for facile and often reversible oxidation processes.

Cyclic Voltammetry Analysis of Oxidation Potentials

Cyclic voltammetry (CV) is a primary technique used to investigate the redox properties of phenoxazine derivatives. These compounds typically exhibit one or two reversible or quasi-reversible oxidation waves, corresponding to the formation of a radical cation and a dication, respectively. ias.ac.in The oxidation potential is a measure of the energy required to remove an electron and is influenced by the substituents on the phenoxazine ring and the N-aryl group. nih.gov

Modification of the phenoxazine core with electron-donating or electron-withdrawing groups can be used to tune the oxidation potentials. nih.gov The table below summarizes reported oxidation potentials for various phenoxazine derivatives, illustrating the tunability of their electronic properties.

| Compound | First Oxidation Potential (E½ or Epa) (V vs. ref) | Second Oxidation Potential (E½ or Epa) (V vs. ref) | Reference Electrode | Solvent/Electrolyte | Citation(s) |

| 10-Phenylphenoxazine | 0.66 | - | SCE | MeCN | nih.gov |

| 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) | 0.650 | 0.956 | SCE | Acetonitrile / TBAP | ias.ac.in |

| Phenoxazine | 0.585 | 0.844 | SCE | Acetonitrile / TBAP | ias.ac.in |

| Phenoxazine Derivative 2b | 0.44 | - | Ag/AgCl | Dichloromethane / TBAPF6 | nih.gov |

Formation and Stability of Radical Cations and Dications

Phenoxazine derivatives are excellent electron donors that readily undergo one-electron oxidation to form stable radical cations. ias.ac.innih.govacs.org This process is often associated with a distinct color change; for example, the colorless 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) turns pink upon formation of its radical cation. ias.ac.in These radical cations are key intermediates in many reactions, including organocatalyzed atom transfer radical polymerization (O-ATRP), where they act as deactivators. nih.govacs.orgnih.gov

Upon further oxidation, a second electron can be removed to form a dication. ias.ac.in The stability of these oxidized species is a critical factor in their practical applications. While the radical cations of many phenoxazine derivatives show good stability, allowing for their isolation and characterization, they can be susceptible to degradation, particularly when exposed to light. nih.govchemistryviews.org The stability of both the radical cation and dication can be influenced by the molecular structure and the surrounding solvent environment. nih.govresearchgate.net

Reversibility of Redox Processes

The reversibility of the redox processes in phenoxazine derivatives is a key feature of their electrochemistry. A reversible process is one in which the product of the electron transfer (e.g., the radical cation) is stable on the timescale of the CV experiment and can be converted back to the starting material by reversing the potential scan. In cyclic voltammograms, this is indicated by the presence of a reduction peak (cathodic wave) that corresponds to the initial oxidation peak (anodic wave). ias.ac.in

Many phenoxazine compounds exhibit two reversible one-electron oxidation steps. ias.ac.in For example, the cyclic voltammogram of BAPP shows two reversible anodic waves at 650 mV and 956 mV, with corresponding cathodic waves at 585 mV and 844 mV. ias.ac.in This reversibility is crucial for applications where the molecule must be cycled between different oxidation states, such as in redox flow batteries or as photoredox catalysts. acs.org However, in some cases, particularly during electrochemical polymerization, successive voltammetric cycles can show changes, indicating that the radical cation may undergo follow-up reactions. nih.gov

Impact of Bromine Substitution on Redox Potentials

The introduction of a bromine atom onto the phenoxazine core at the 2-position significantly influences its electronic properties and, consequently, its redox potentials. The substitution of a hydrogen atom with bromine, an electron-withdrawing group, alters the electron density distribution within the aromatic system, which in turn affects the stability of the radical cation and dication species formed during oxidation.

The redox behavior of phenoxazine and its derivatives is typically characterized by two successive one-electron oxidation steps. The first oxidation yields a stable radical cation, and the second, often quasi-reversible, oxidation produces a dication. These processes can be quantified by cyclic voltammetry, which provides the redox potentials for each step.

For the parent compound, 10H-phenoxazine, cyclic voltammetry reveals two reversible anodic waves. The first and second redox potentials have been determined to be approximately 617 mV and 900 mV (vs. SCE), respectively doi.org. These potentials correspond to the formation of the phenoxazine radical cation and dication. In a broader context, the homopolymer of phenoxazine exhibits an onset oxidation potential of 0.36 V (vs. SCE) nih.gov.

This decrease in electron density makes the removal of an electron from the highest occupied molecular orbital (HOMO) more difficult. Consequently, a higher potential is required to oxidize this compound compared to the unsubstituted 10H-phenoxazine. This would manifest as a positive shift in both the first and second oxidation potentials. The stabilization of the resulting radical cation and dication would also be affected, potentially influencing the reversibility of the redox processes.

The following table provides the available redox potential data for 10H-phenoxazine for comparison. A hypothetical entry for this compound is included to illustrate the expected trend, though it is important to note that these values are predictive and not based on direct experimental measurement from the available sources.

| Compound | First Redox Potential (E1/21) (mV vs. SCE) | Second Redox Potential (E1/22) (mV vs. SCE) | Reference |

|---|---|---|---|

| 10H-Phenoxazine | 617 | 900 | doi.org |

| This compound | Expected > 617 | Expected > 900 | Predicted |

The precise quantitative impact of the bromine substitution would depend on a combination of inductive and resonance effects, as well as the solvent and electrolyte system used in the electrochemical measurement. Further experimental studies are necessary to definitively determine the redox potentials of this compound and provide a direct comparison with its parent compound.

Reactivity and Mechanistic Studies of 2 Bromo 10h Phenoxazine

Reactivity at the Bromine Center

The bromine atom at the 2-position of the phenoxazine (B87303) ring serves as a versatile handle for the introduction of new functional groups through several synthetic methodologies.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Stille, Sonogashira)

While direct experimental data on 2-bromo-10H-phenoxazine is not extensively documented in readily available literature, its reactivity in palladium-catalyzed cross-coupling reactions can be predicted based on the well-established behavior of aryl bromides. wikipedia.orgwikipedia.org These reactions are powerful tools for the formation of carbon-carbon bonds.

Stille Coupling: The Stille reaction involves the coupling of an organotin compound with an organic halide catalyzed by a palladium complex. wikipedia.org It is anticipated that this compound would readily participate in Stille couplings with various organostannanes (R-SnBu₃) to introduce alkyl, vinyl, or aryl groups at the 2-position. The reaction is known for its tolerance of a wide range of functional groups. harvard.eduorganic-chemistry.org

Sonogashira Coupling: The Sonogashira coupling is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.org this compound is expected to be a suitable substrate for Sonogashira coupling, enabling the synthesis of 2-alkynyl-10H-phenoxazine derivatives. These products are valuable intermediates in the synthesis of more complex molecules. The reactivity of aryl bromides in Sonogashira couplings is well-documented, making this a predictable and reliable transformation. acs.orgscirp.org

Table 1: Typical Conditions for Palladium-Catalyzed Cross-Coupling of Aryl Bromides

| Reaction | Catalyst/Precatalyst | Ligand | Base | Solvent | Temperature |

|---|---|---|---|---|---|

| Stille Coupling | Pd(PPh₃)₄, Pd₂(dba)₃ | PPh₃, AsPh₃, P(t-Bu)₃ | None or mild base | Toluene, THF, DMF | 50-100 °C |

| Sonogashira Coupling | PdCl₂(PPh₃)₂, Pd(OAc)₂ | PPh₃, XPhos | Et₃N, piperidine, Cs₂CO₃ | DMF, THF, MeCN | Room Temp. - 100 °C |

This table presents generalized conditions and specific optimizations are often required for individual substrates.

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. The feasibility of this reaction is highly dependent on the electronic nature of the aromatic ring.

The phenoxazine ring system is inherently electron-rich, which generally disfavors the addition-elimination mechanism of SNAr. For a nucleophile to attack the carbon bearing the bromine atom, the aromatic ring must be able to stabilize the resulting negative charge in the Meisenheimer intermediate. Without strong electron-withdrawing groups (such as nitro groups) at the ortho and/or para positions to the bromine, this intermediate is energetically unfavorable.

Therefore, direct nucleophilic displacement of the bromine on this compound via a standard SNAr pathway is expected to be challenging. Alternative mechanisms, such as those involving benzyne intermediates under very strong basic conditions, might be possible but fall outside the typical SNAr pathways.

Radical Reactivity and Trapping Mechanisms

The 10H-phenoxazine core exhibits significant reactivity towards radical processes, primarily centered around the nitrogen atom.

Role as Radical Transfer Agents

Phenoxazine derivatives have emerged as potent organocatalysts for atom transfer radical polymerization (O-ATRP). nih.govnih.gov In this process, the phenoxazine acts as a photoredox catalyst. Upon photoexcitation, it becomes a strong reducing agent capable of transferring an electron to an alkyl halide initiator, thereby generating a radical that initiates polymerization. The phenoxazine itself is converted into a radical cation.

This catalytic cycle relies on the ability of the phenoxazine to act as a reversible radical transfer agent. The deactivation step involves the phenoxazine radical cation abstracting a halogen atom from the propagating polymer chain, thus regenerating the ground-state catalyst and a dormant polymer species. This reversible activation-deactivation cycle allows for controlled polymerization, leading to polymers with well-defined molecular weights and low dispersities. nih.govnih.gov The performance of various phenoxazine-based photocatalysts in the O-ATRP of methyl methacrylate (MMA) highlights their efficacy. nih.govnewiridium.comresearchgate.net

Table 2: Performance of Phenoxazine-Based Photocatalysts in O-ATRP of Methyl Methacrylate (MMA)

| Photocatalyst | Irradiation Source | Conversion (%) | Mₙ (kDa, theoretical) | Mₙ (kDa, experimental) | Dispersity (Đ) | Initiator Efficiency (%) |

|---|---|---|---|---|---|---|

| N-Aryl Phenoxazine 1 | 365 nm UV | 85 | 9.2 | 9.8 | 1.13 | 94 |

| N-Aryl Phenoxazine 2 | White LEDs | 90 | 9.7 | 9.5 | 1.25 | 98 |

| Core-Substituted Phenoxazine | White LEDs | 75 | 8.1 | 7.9 | 1.20 | 97 |

Data synthesized from studies on N-aryl and core-substituted phenoxazine photocatalysts.

Hydrogen Atom Transfer (HAT) Kinetics

The N-H bond of the 10H-phenoxazine moiety is susceptible to homolytic cleavage through hydrogen atom transfer (HAT) processes. The thermodynamic driving force for this reaction is dictated by the N-H bond dissociation energy (BDE). A lower BDE facilitates the abstraction of the hydrogen atom by another radical species, leading to the formation of a nitrogen-centered phenoxazinyl radical.

Studies on phenoxazine and related compounds have shown that they possess relatively low N-H BDEs, making them excellent hydrogen atom donors. acs.orgunibo.it The gas-phase BDE for the N-H bond in the parent 10H-phenoxazine has been calculated to be approximately 76.7 kcal/mol. nih.govacs.org This value is significantly lower than that of many other organic molecules, indicating a high propensity to undergo HAT. This reactivity is central to their role as radical-trapping antioxidants. The kinetics of HAT from phenoxazines are rapid, enabling them to efficiently scavenge reactive radical species.

N-Centered Radical Persistency

Once formed, the nitrogen-centered phenoxazinyl radical exhibits a notable degree of stability or persistence. This stability is primarily attributed to the extensive delocalization of the unpaired electron across the tricyclic aromatic system. Resonance structures show that the spin density is distributed over the nitrogen atom and several carbon atoms of the aromatic rings. This delocalization significantly lowers the energy of the radical, reducing its reactivity and increasing its lifetime. The presence of the bridging oxygen atom in the phenoxazine structure plays a key role in this stabilization.

The stability of the phenoxazinyl radical is a crucial factor in its function in controlled radical polymerization and as an antioxidant. In O-ATRP, the persistent radical effect, which relies on a stable deactivating radical species, contributes to the control over the polymerization process. As an antioxidant, the ability to form a stable, unreactive radical prevents the propagation of radical chain reactions.

Oxidative Transformations and Product Characterization

The reactivity of this compound is significantly influenced by the electron-rich nature of the phenoxazine core, which makes it susceptible to oxidative transformations. The nitrogen and oxygen heteroatoms play a crucial role in stabilizing oxidized species, facilitating reactions that lead to the formation of new N-C bonds or alterations to the phenoxazine ring itself.

One of the well-documented oxidative transformations involving this compound is its participation in dehydrogenative coupling reactions. nih.govacs.org Specifically, it has been used in oxygen-mediated dehydrogenative phenoxazination of phenols. nih.gov This type of reaction, sometimes referred to as an "oxidative click reaction," leverages the low oxidation potential of the phenoxazine scaffold. nih.govacs.org

The proposed mechanism for this transformation involves the initial oxidation of the phenoxazine. Exposure of the phenoxazine to molecular oxygen (O₂) is believed to generate a persistent and neutral N-centered radical. nih.gov This reactive intermediate can then be intercepted by electron-rich aromatic compounds, such as phenols, to form a new N-C bond. nih.gov

A specific example of this is the reaction of this compound with 4-(tert-butyl)phenol. This oxidative coupling proceeds to yield an N-arylated phenoxazine derivative. nih.govacs.org The product of this reaction has been isolated and characterized, confirming the formation of the new bond at the nitrogen atom of the phenoxazine ring. nih.govacs.org

Detailed findings from this oxidative coupling reaction are summarized in the table below.

Table 1: Oxidative Coupling of this compound with 4-(tert-butyl)phenol

| Reactant A | Reactant B | Product | Yield | Characterization Highlights (¹H NMR) |

|---|---|---|---|---|

| This compound | 4-(tert-butyl)phenol | 2-(2-Bromo-10H-phenoxazin-10-yl)-4-(tert-butyl)phenol | 71% nih.govacs.org | Key signals observed at δ (ppm) 9.73 (s, 1H), 7.39 (dd, 1H), 7.22 (d, 1H), 7.05 (d, 1H), 6.77 (dd, 1H), 6.67 (m, 4H), 5.82 (m, 2H), 1.26 (s, 9H) in DMSO-d₆. nih.govacs.org |

Beyond N-C bond formation, the phenoxazine nucleus can undergo further oxidation. Studies on related phenoxazine derivatives indicate a stepwise oxidation process. The initial one-electron oxidation forms a radical cation, which can then undergo a second one-electron oxidation to produce a dication. ias.ac.in The formation of these species often results in distinct color changes; for instance, the oxidation of one phenoxazine derivative led to a color change from colorless to pink (radical cation) and then to brownish-yellow (dication). ias.ac.in

Characterization of these oxidized species involves various spectroscopic methods. The transformation from a radical cation to a dication can cause significant changes in UV-Vis absorption spectra, with shifts in wavelength maxima and changes in molar absorptivity. ias.ac.in

Furthermore, under certain oxidative conditions, particularly in the presence of halogens like bromine, the phenoxazine ring can undergo electrophilic substitution in addition to oxidation at the nitrogen center. ias.ac.in Research on the oxidation of a phenoxazine derivative by bromine generated in situ suggested that electrophilic substitution can occur at positions 3, 7, and 9 of the phenoxazine core. ias.ac.in This indicates that the oxidation of this compound could potentially lead to poly-brominated phenoxazine species alongside the oxidation of the heterocyclic system.

Computational Chemistry and Modeling of 2 Bromo 10h Phenoxazine Systems

Quantum Chemical Approaches to Structure-Reactivity Relationships

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in unraveling the structure-reactivity relationships of 2-bromo-10H-phenoxazine. These methods allow for a detailed examination of how the bromine substituent at the 2-position influences the electronic properties and, consequently, the reactivity of the phenoxazine (B87303) core.

The introduction of a bromine atom, an electron-withdrawing group, is expected to modulate the electron density distribution across the phenoxazine ring system. This can be quantified through the calculation of various molecular descriptors. For instance, the calculated N-H bond dissociation enthalpy (BDE) is a critical parameter for evaluating the antioxidant activity of phenoxazine derivatives. While electron-donating groups generally decrease the BDE, electron-withdrawing groups like halogens can have a more nuanced effect, slightly reducing the BDE in some cases. nih.gov

Furthermore, quantum chemical calculations can predict the ionization potential (IP) and electron affinity (EA), which are fundamental to understanding the molecule's behavior in redox reactions. The presence of the bromine atom is anticipated to increase the ionization potential, making the molecule more difficult to oxidize compared to the parent 10H-phenoxazine. Conversely, the electron affinity is expected to increase, indicating a greater ability to accept an electron. These computed parameters are crucial for assessing the potential of this compound as a component in electronic materials or as a photocatalyst. nih.gov A semiempirical molecular-orbital method has been applied to study the relationship between the cytotoxicity of phenoxazine derivatives and various physical parameters, including electron affinity and absolute hardness. researchgate.net

The following table summarizes key computed electronic properties for a generic phenoxazine system and the expected influence of a bromo-substituent.

| Property | Description | Expected Influence of 2-Bromo Substituent |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital | Lowered |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital | Lowered |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | May be slightly altered |

| Ionization Potential (IP) | Energy required to remove an electron | Increased |

| Electron Affinity (EA) | Energy released upon gaining an electron | Increased |

| N-H Bond Dissociation Enthalpy (BDE) | Enthalpy change for the homolytic cleavage of the N-H bond | Slightly modified |

This table is illustrative and based on general principles of substituent effects on aromatic systems.

Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)

Computational methods are highly effective in predicting the spectroscopic parameters of molecules, which can aid in their experimental characterization. For this compound, theoretical calculations can provide valuable insights into its Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is routinely performed using DFT calculations, often employing the Gauge-Including Atomic Orbital (GIAO) method. nih.govaps.orgmdpi.comrsc.org By calculating the magnetic shielding tensors for each nucleus, it is possible to obtain theoretical chemical shifts that can be correlated with experimental data. nih.govaps.org For this compound, these calculations can help assign the signals in the experimental spectrum and understand the electronic environment of each atom in the molecule. The bromine substituent will induce characteristic shifts in the neighboring protons and carbons, and the accuracy of the predicted shifts is often high enough to distinguish between different isomers. mdpi.com

UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the workhorse method for simulating UV-Vis absorption spectra of organic molecules. researchgate.netmedium.commdpi.comrsc.orgcnr.it These calculations yield the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption maxima (λmax) and intensities of the bands in the experimental spectrum. For this compound, TD-DFT calculations can predict the π→π* transitions characteristic of the phenoxazine chromophore. The bromine substituent is expected to cause a slight bathochromic (red) or hypsochromic (blue) shift of the absorption bands compared to the unsubstituted phenoxazine, depending on the nature of the electronic transitions involved. nih.gov These theoretical spectra are invaluable for interpreting experimental results and understanding the photophysical properties of the molecule. mdpi.comrsc.org

A representative table of predicted spectroscopic data is shown below.

| Spectroscopic Technique | Predicted Parameter | Computational Method |

| ¹H NMR | Chemical Shifts (ppm) | DFT (GIAO) |

| ¹³C NMR | Chemical Shifts (ppm) | DFT (GIAO) |

| UV-Vis | Absorption Maxima (λmax, nm) | TD-DFT |

Note: Specific values require dedicated calculations for this compound.

Simulations of Charge Transport Dynamics

Phenoxazine derivatives are being explored for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to their electron-donating nature. nih.gov Computational simulations of charge transport dynamics are essential for evaluating the performance of this compound in such applications. These simulations aim to predict the mobility of charge carriers (holes and electrons) through the material. nih.gov

A common approach involves a multiscale modeling strategy. aps.orgnih.govdrpress.orgresearchgate.net First, molecular dynamics (MD) simulations are used to generate realistic morphologies of the material in the solid state. drpress.orgresearchgate.net Then, quantum chemical calculations are performed on pairs or larger clusters of molecules from the MD simulation to determine the electronic couplings (transfer integrals) between adjacent molecules. These electronic couplings, along with the reorganization energies associated with charge transfer, are the key parameters that govern the rate of charge hopping between molecules.

The charge transport is often modeled as a hopping process, where charge carriers move between localized states on individual molecules. The rates of these hopping events can be calculated using Marcus theory. By simulating a large number of hopping events in a random walk fashion, it is possible to estimate the charge carrier mobility. For this compound, these simulations would reveal how the bromine substituent and the resulting intermolecular interactions influence the packing of the molecules and the electronic couplings, ultimately determining the efficiency of charge transport. nih.gov

Energy Framework Analysis and Intermolecular Interactions in Solid State

The arrangement of molecules in the solid state is dictated by a complex interplay of intermolecular interactions, which in turn influences the material's properties. Energy framework analysis, often used in conjunction with Hirshfeld surface analysis, is a powerful computational tool for visualizing and quantifying these interactions in crystalline solids. mdpi.comresearchgate.netnih.govdesy.de

For this compound, this analysis would begin with the crystal structure, either determined experimentally via X-ray diffraction or predicted computationally. Hirshfeld surface analysis maps the intermolecular contacts and provides a fingerprint plot that summarizes the types and relative importance of different interactions, such as H···H, C-H···π, and halogen bonds. mdpi.comnih.govdesy.de

Energy framework analysis then calculates the interaction energies between pairs of molecules in the crystal lattice, separating them into electrostatic, polarization, dispersion, and exchange-repulsion components. researchgate.netmdpi.com These interaction energies are then used to construct a 3D energy framework that provides a visual representation of the strength and topology of the intermolecular interactions. This analysis would be particularly insightful for this compound, as it would highlight the role of the bromine atom in forming halogen bonds (Br···Br or Br···N/O) and other non-covalent interactions, which can significantly influence the crystal packing and, consequently, the material's properties. mdpi.comnih.gov

The following table outlines the types of intermolecular interactions that could be analyzed for this compound.

| Interaction Type | Description |

| Hydrogen Bonding | N-H···O or N-H···N interactions |

| Halogen Bonding | C-Br···N, C-Br···O, or C-Br···Br interactions |

| π-π Stacking | Interactions between the aromatic rings of adjacent molecules |

| C-H···π Interactions | Interactions between C-H bonds and the aromatic π-system |

| van der Waals Forces | General dispersion and repulsion forces |

Theoretical Insights into Catalytic Mechanisms (e.g., Photoredox Catalysis)

Phenoxazine derivatives have emerged as promising organic photoredox catalysts, capable of facilitating a variety of chemical transformations upon irradiation with visible light. nih.govnih.gov Theoretical calculations are instrumental in elucidating the mechanisms of these catalytic reactions and in designing more efficient catalysts. researchgate.net

For this compound, computational studies can model the key steps of a photoredox catalytic cycle. This typically begins with the absorption of a photon, leading to an electronically excited state of the catalyst. TD-DFT calculations can characterize the nature of this excited state (e.g., locally excited or charge-transfer state) and its redox properties. nih.gov

The subsequent steps often involve single electron transfer (SET) between the excited catalyst and a substrate molecule. acs.org The feasibility and rate of these SET processes can be evaluated computationally by considering the redox potentials of the catalyst and the substrate. researchgate.net DFT calculations can also be used to map out the potential energy surfaces of the subsequent radical reactions, identifying transition states and intermediates to provide a complete mechanistic picture. researchgate.net

The presence of the bromine atom on the phenoxazine core will influence the excited-state redox potential of this compound, which is a critical parameter for its catalytic activity. nih.gov By providing a detailed understanding of the reaction mechanism, computational modeling can guide the optimization of reaction conditions and the development of new phenoxazine-based catalysts with tailored properties. acs.org

Advanced Applications and Functional Materials Derived from 2 Bromo 10h Phenoxazine

Organic Electronic and Optoelectronic Devices

The unique electronic and photophysical properties of phenoxazine (B87303) derivatives have positioned them as key components in the development of high-performance organic electronic and optoelectronic devices. Their ability to facilitate charge transport and participate in light-emitting processes is central to their application in this field.

Development of Efficient Emitters for Organic Light-Emitting Diodes (OLEDs)

Phenoxazine-based molecules are extensively explored as emitters in OLEDs, particularly for materials that exhibit thermally activated delayed fluorescence (TADF). nih.gov The design of these emitters often involves coupling the electron-donating phenoxazine unit with an electron-accepting moiety. This donor-acceptor (D-A) architecture leads to a small energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST), which is crucial for harvesting non-emissive triplet excitons and achieving high internal quantum efficiencies. nih.gov

By modifying the acceptor unit linked to the phenoxazine donor, the emission color can be tuned across the visible spectrum. For instance, fluorinated dibenzo[a,c]-phenazine acceptors coupled with two phenoxazine donors have resulted in emitters spanning from green to deep-red. rsc.org Similarly, combining phenoxazine with dibenzothiophene sulfoximine acceptors has produced yellow to orange TADF emitters. nih.gov These materials not only show high photoluminescence quantum yields (PLQYs) but also lead to OLED devices with high external quantum efficiencies (EQEs) and reduced efficiency roll-off at high brightness.

Below is a table summarizing the performance of selected OLEDs incorporating phenoxazine-based emitters.

| Emitter Name | Host Material | Max. External Quantum Efficiency (EQEmax) (%) | Electroluminescence Max. (λEL) (nm) | Color |

| 2PXZ-BP-F | mCBP | 12.4 | 605 | Red-Orange |

| 2DMAC-BP-F | mCBP | 21.8 | 585 | Orange-Yellow |

| TPXZBN | - | 21.3 | - | Green |

| DPXZCZBN | - | 19.8 | - | Green |

| 1,4-PXZ-Nap-PXZ | - | 11 | 505 | Green |

| KCPOZ | CBP | >30 | - | Yellow |

Data compiled from multiple research findings. rsc.orgacs.orgresearchgate.netrsc.org

Charge Transport Materials in Organic Semiconductors

The phenoxazine scaffold is not only useful in light-emitting layers but also serves as a fundamental component for charge transport materials in organic semiconductors. Its structure is analogous to triphenylamine, a well-known hole-transporting material. nih.gov Phenoxazine-based oligomers and polymers typically exhibit low ionization potentials, which facilitates efficient hole injection from common electrodes like gold. nih.gov

The "butterfly-like" conformation of the phenoxazine ring can influence charge delocalization along a polymer backbone. nih.gov However, its derivatives often display reversible electrochemical oxidation and reduction processes, indicating ambipolar redox properties. This ambipolar nature is advantageous for facilitating both hole and electron injection and transport, which is critical for achieving charge balance and recombination within an optoelectronic device. nih.gov The development of phenoxazine-containing copolymers has led to semiconducting materials with high stability and good film-forming properties, making them suitable for thin-film transistors and other electronic applications. nih.gov

Dye-Sensitized Solar Cell (DSSC) Sensitizers

Metal-free organic dyes based on the phenoxazine unit are highly effective sensitizers in dye-sensitized solar cells (DSSCs). nih.govdiva-portal.org In a typical DSSC, the dye absorbs sunlight and injects an excited electron into a semiconductor's conduction band, initiating the current generation process. mdpi.com Phenoxazine serves as a potent electron donor in D-π-A (Donor-π bridge-Acceptor) dye architectures. nih.gov

The following table presents the photovoltaic performance of various DSSCs using phenoxazine-derived dyes.

| Dye Name | Power Conversion Efficiency (PCE) (%) | Short-Circuit Current (Jsc) (mA/cm²) | Open-Circuit Voltage (Voc) (mV) | Fill Factor (FF) |

| Dye 2a | 6.22 | 17.96 | 700 | 0.48 |

| Dye 2b | 4.22 | 11.87 | 631 | 0.54 |

| Dye 2c | 4.80 | 12.80 | 703 | 0.56 |

Data represents performance of novel phenothiazine-based dyes, a structurally related class also used in DSSCs, indicating the potential of such heterocyclic structures. nih.gov

Photoredox Catalysis and Polymerization Processes

The ability of phenoxazine derivatives to absorb light and engage in single-electron transfer processes makes them excellent candidates for photoredox catalysis. This has led to their use in initiating controlled polymerization reactions and driving various organic transformations under mild, light-induced conditions.

Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP) Initiators

In the context of Organocatalyzed Atom Transfer Radical Polymerization (O-ATRP), N-aryl phenoxazines function as highly efficient photoredox catalysts, rather than as the primary initiators themselves. nih.govacs.org O-ATRP is a powerful method for creating well-defined polymers with controlled molecular weights and low dispersity under mild conditions, avoiding the use of potentially contaminating metal catalysts. acs.orgnih.gov

The process involves the photoexcitation of the phenoxazine catalyst by visible or UV light. nih.govscielo.br The excited catalyst (PC*) is a strong reducing agent capable of activating a separate alkyl bromide initiator (like diethyl 2-bromo-2-methylmalonate) via an oxidative quenching pathway. nih.gov This generates the active radical that begins the polymerization process, along with the phenoxazine radical cation (PC•+). nih.gov A crucial step for maintaining control over the polymerization is the efficient deactivation, where the PC•+ complex re-installs the bromine atom onto the growing polymer chain, returning it to a dormant state. researchgate.net Phenoxazine derivatives have been shown to outperform other organic photocatalysts in O-ATRP, achieving quantitative initiator efficiencies and producing polymers with precisely controlled structures. nih.gov

Design of Visible-Light-Absorbing Photocatalysts

Beyond polymerization, derivatives of 2-bromo-10H-phenoxazine are integral to the design of a broader class of visible-light-absorbing photocatalysts. nih.gov These organic catalysts can harness the energy from light to drive chemical reactions that would otherwise require harsh conditions. beilstein-journals.org

A key advantage of phenoxazine-based photocatalysts is the tunability of their photophysical and electrochemical properties through chemical modification. nih.gov By installing different substituents on the phenoxazine core, researchers can adjust the molecule's absorption spectrum and its excited-state redox potentials. This allows for the rational design of catalysts tailored for specific transformations. nih.gov For example, phenoxazine photosensitizers have been developed for the photochemical conversion of CO2 to CO. nih.gov They have also been employed in photocatalytic systems that generate bromine in situ from a bromide source, which can then be used for the selective bromination of phenols and alkenes under mild, visible-light irradiation. beilstein-journals.orgbeilstein-journals.org

Chemical Sensing and Probe Development

The inherent fluorescence of the phenoxazine ring system makes it an ideal platform for the development of chemosensors and fluorescent probes. These tools are designed to detect and quantify specific analytes, such as ions or reactive oxygen species, with high sensitivity and selectivity.

The fundamental design of a phenoxazine-based chemosensor involves coupling the phenoxazine fluorophore (the signaling unit) with a specific receptor moiety that selectively binds to a target analyte. The interaction between the receptor and the analyte induces a conformational or electronic change in the molecule, which in turn modulates the photophysical properties of the phenoxazine core. This modulation results in a measurable change in fluorescence, such as an increase ("turn-on") or decrease ("turn-off") in intensity.

Several mechanisms can be exploited to achieve this signaling:

Photoinduced Electron Transfer (PET): In a PET sensor, the receptor has a frontier orbital energy level that allows for electron transfer to or from the excited fluorophore, quenching its fluorescence. Upon binding the analyte, the receptor's redox potential is altered, inhibiting the PET process and restoring fluorescence.

Intramolecular Charge Transfer (ICT): ICT-based probes feature an electron-donating part and an electron-accepting part connected by a π-conjugated system. Analyte binding can alter the efficiency of this charge transfer, leading to a shift in the emission wavelength or a change in fluorescence intensity.

Reaction-Based Sensing: In this approach, the analyte chemically reacts with the probe, causing an irreversible transformation that either creates or destroys the fluorophore. For instance, the nucleophilic attack by a cyanide anion on an electrophilic site of a phenoxazine derivative can cleave a bond, altering the conjugation of the system and producing a distinct optical response researchgate.net.

The versatility of the this compound scaffold allows for the synthesis of diverse probe architectures tailored for specific targets. The bromine atom serves as a convenient handle for introducing various receptor groups through cross-coupling reactions.

For example, a highly selective and sensitive phenoxazine-based fluorescent chemosensor was developed for the detection of cyanide (CN⁻) ions researchgate.net. This was achieved by incorporating a malononitrile group into the phenoxazine structure researchgate.net. The probe exhibited a "turn-off" fluorescence response upon interaction with cyanide, with a detection limit as low as 9.8 x 10⁻⁹ M, which is well below the standards set by the World Health Organization researchgate.net. The sensing mechanism was confirmed by NMR and FT-IR studies to be the nucleophilic addition of cyanide to the probe researchgate.net.

Similarly, phenoxazine derivatives can be engineered to detect metal ions. The design often involves incorporating chelating agents that can selectively bind to specific metal ions like Bi³⁺ or Al³⁺, leading to a significant enhancement of fluorescence intensity researchgate.net.

| Probe Target | Receptor Moiety | Sensing Mechanism | Fluorescence Response |

| Cyanide (CN⁻) | Malononitrile | Nucleophilic Addition | Turn-off |

| Metal Ions (e.g., Bi³⁺, Al³⁺) | Chelating Agent | Chelation-Enhanced Fluorescence (CHEF) | Turn-on |

| Reactive Oxygen Species | Boronate Ester | Oxidation-induced cleavage | Turn-on |

Radical-Trapping Antioxidant Research

Phenoxazine and its derivatives are recognized as exceptionally potent radical-trapping antioxidants (RTAs), often outperforming their structural relatives like diphenylamines and phenothiazines in reactivity researchgate.netnih.gov. They are highly effective at inhibiting autoxidation processes, which are implicated in the degradation of organic materials and in oxidative stress within biological systems.

The primary antioxidant mechanism of phenoxazines is based on hydrogen atom transfer (HAT) from the N-H group to a chain-propagating peroxyl radical (ROO•). This reaction breaks the autoxidation chain and produces a resonance-stabilized aminyl radical.

ROO• + PXZ-H → ROOH + PXZ•

The remarkable efficacy of phenoxazines stems from a unique balance between fast HAT kinetics and the stability of the resulting aminyl radical researchgate.netnih.gov. Computational studies suggest that the bridging oxygen atom in the phenoxazine structure plays a dual role: it acts as a π-electron donor to stabilize the aminyl radical, while also serving as a σ-electron acceptor to destabilize the aminyl radical cation researchgate.netnih.gov. This electronic configuration results in exceptionally high reactivity towards peroxyl radicals while maintaining comparative stability against one-electron oxidation, a significant advantage over many common antioxidants researchgate.netnih.gov.

Furthermore, phenoxazines can exhibit "non-classical" RTA activity, trapping more than two peroxyl radicals per molecule at ambient temperatures, further enhancing their antioxidant capacity researchgate.netnih.gov.

The radical-trapping activity of phenoxazines is highly tunable through the introduction of substituents on the aromatic rings. This relationship is governed by the electronic effect of the substituent on the N-H bond dissociation enthalpy (BDE).

Electron-donating groups (e.g., methoxy, -OMe) decrease the N-H BDE, weakening the bond and accelerating the rate of hydrogen atom transfer to peroxyl radicals.

Electron-withdrawing groups (e.g., cyano -CN, nitro -NO₂) increase the N-H BDE, strengthening the bond and slowing the rate of hydrogen atom transfer.

This structure-activity relationship is clearly demonstrated by experimental data. The H-atom transfer reactivity of substituted phenoxazines follows an excellent Evans-Polanyi correlation researchgate.netnih.gov. For instance, 3,7-bis(methoxy)phenoxazine has an extremely low N-H BDE of 71.8 kcal mol⁻¹ and a correspondingly high inhibition rate constant (k_inh) of 6.6 × 10⁸ M⁻¹ s⁻¹, one of the highest ever reported for an RTA researchgate.netnih.gov. In contrast, 3-cyano-7-nitro-phenoxazine has a much higher BDE of 77.4 kcal mol⁻¹ and a significantly lower k_inh of 4.5 × 10⁶ M⁻¹ s⁻¹ researchgate.netnih.gov.

A halogen like bromine is an electron-withdrawing group; therefore, this compound would be expected to have a slightly higher N-H BDE and a consequently lower radical-trapping reactivity than the unsubstituted parent phenoxazine.

| Phenoxazine Derivative | N-H BDE (kcal mol⁻¹) | Inhibition Rate Constant (k_inh, M⁻¹ s⁻¹) at 37 °C |

| 3,7-(OMe)₂-phenoxazine | 71.8 | 6.6 x 10⁸ |

| 3-CN,7-NO₂-phenoxazine | 77.4 | 4.5 x 10⁶ |

| Phenoxazine (unsubstituted) | ~73.5 | 3.9 x 10⁷ |

Data sourced from studies on substituted phenoxazines researchgate.netnih.govnih.gov.

Modulators of Biological Pathways

The phenoxazine scaffold is a core component of numerous biologically active molecules, including the anticancer drug actinomycin D nih.gov. The ability to readily functionalize the phenoxazine ring system, particularly from precursors like this compound, has led to the development of novel agents that can modulate specific biological pathways, offering therapeutic potential for a range of diseases.

A prominent example is the development of phenoxazine-based inhibitors of histone deacetylases (HDACs) nih.gov. HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression, and their dysregulation is linked to cancer and neurodegenerative disorders like Alzheimer's disease nih.gov.

In one study, a series of C-4 substituted phenoxazine-bearing hydroxamic acids were synthesized, starting from bromo-phenoxazine precursors nih.gov. These compounds were evaluated for their ability to inhibit class II HDACs. One potent compound, N-hydroxy-4-((3-(trifluoromethyl)-10H-phenoxazin-10-yl)methyl)benzamide (compound 7d), was identified as a powerful class II HDAC inhibitor nih.gov. Importantly, this compound demonstrated the ability to protect neuron cells from hydrogen peroxide (H₂O₂)-induced neurotoxicity, suggesting its potential as a lead compound for developing treatments for Alzheimer's disease nih.gov. This work highlights how the phenoxazine core can be strategically modified to create potent and selective modulators of crucial enzymatic pathways.

Mechanism-Oriented Studies of Multidrug Resistance (MDR) Modulation

No specific studies detailing the mechanism of action of this compound in the modulation of multidrug resistance were identified. Research in this area has been centered on other phenoxazine derivatives, particularly benzo[a]phenoxazines, which have been shown to inhibit P-glycoprotein, a key protein in MDR.

Antifungal Synergy Research

There is no available research specifically investigating the synergistic antifungal effects of this compound. Studies on other compounds within the phenoxazine family, such as certain benzo[a]phenoxazine derivatives, have demonstrated synergistic activity with fluconazole against resistant Candida strains.

Future Directions and Emerging Research Avenues

Innovations in Synthetic Methodologies

The development of novel and efficient synthetic routes is crucial for the exploration of 2-bromo-10H-phenoxazine and its derivatives. Current research points towards several innovative methodologies that could shape the future of its synthesis.

One promising direction lies in the refinement of palladium-catalyzed N-arylation reactions. These cross-coupling methods have been instrumental in the synthesis of various phenoxazine (B87303) derivatives. Future innovations may focus on the development of more active and versatile catalyst systems that can operate under milder conditions and with greater functional group tolerance, which is particularly important when constructing complex molecules incorporating the this compound scaffold.

Furthermore, transition metal-free synthetic pathways are gaining traction. These methods offer a more sustainable and cost-effective alternative to traditional metal-catalyzed reactions. Research into base-mediated cyclization reactions of appropriately substituted diaryl ethers could lead to more direct and atom-economical syntheses of this compound.

A notable example in the synthesis of a related bromo-phenoxazine derivative is the preparation of N-Hydroxy-4-[(3-bromo-10H-phenoxazin-10-yl)methyl]benzamide. While this pertains to the 3-bromo isomer, the synthetic strategy, which involves the bromination of a precursor followed by further functionalization, highlights a potential pathway that could be adapted for the 2-bromo analogue. nih.gov The synthesis involved the bromination of a phenoxazine derivative using N-bromosuccinimide (NBS), a common and effective brominating agent. nih.gov

| Synthetic Step | Reagents and Conditions | Purpose |

| Bromination | N-Bromosuccinimide (NBS) | Introduction of a bromine atom onto the phenoxazine core. |

| Further Functionalization | Reaction with NH2OH | Conversion to the final hydroxamic acid derivative. nih.gov |

This table illustrates a potential synthetic approach for bromo-phenoxazine derivatives based on existing literature for a related isomer.

Advanced Spectroscopic Characterization Techniques

A thorough understanding of the structure-property relationships of this compound relies on the application of advanced spectroscopic techniques. While standard techniques like NMR and mass spectrometry are fundamental, future research will likely employ more sophisticated methods to probe the molecule's electronic and photophysical properties.

Time-resolved spectroscopic techniques, such as transient absorption spectroscopy, will be invaluable in elucidating the excited-state dynamics of this compound and its derivatives. This is particularly relevant for applications in organic electronics and photoredox catalysis, where understanding the lifetimes and decay pathways of excited states is critical.

Advanced NMR techniques, including two-dimensional correlation spectroscopy (COSY, HSQC, HMBC), will be essential for the unambiguous assignment of protons and carbons, especially in more complex derivatives. Solid-state NMR could also provide insights into the packing and morphology of this compound-based materials in the solid state.

Development of Novel Computational Models

Computational modeling is a powerful tool for predicting the properties and guiding the design of new materials based on the this compound scaffold. Future research will focus on the development of more accurate and predictive computational models.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) calculations will continue to be crucial for understanding the electronic structure, absorption and emission spectra, and redox potentials of these compounds. nih.gov By systematically modifying the structure of this compound in silico, researchers can screen for derivatives with desired electronic properties for specific applications.

Molecular dynamics (MD) simulations will play a key role in understanding the intermolecular interactions and self-assembly behavior of this compound derivatives. This is particularly important for designing materials with optimal morphologies for applications in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).

A study on the structure-property relationships of phenoxazine derivatives as photoredox catalysts utilized computational analyses to guide the design of catalysts with specific absorption profiles. nih.gov This approach of combining experimental and computational work will be vital for the rational design of new this compound-based functional molecules. nih.gov

Exploration of New Functional Materials and Device Architectures

The unique electronic properties of the phenoxazine core, modulated by the 2-bromo substitution, make it a promising candidate for a variety of functional materials and device architectures.

In the field of organic electronics, this compound derivatives are being explored as components of OLEDs. nih.gov The electron-donating nature of the phenoxazine unit, combined with the potential for tuning the electronic properties through substitution, makes these compounds attractive as host materials, hole-transporting materials, and emitters. nih.gov The bromine atom can also serve as a handle for further functionalization to fine-tune the material's properties or to attach it to a polymer backbone.

Phenoxazine derivatives have also shown promise as organic semiconductors in OFETs. The ability to form ordered thin films is a key requirement for efficient charge transport, and future research will focus on designing this compound derivatives that can self-assemble into well-ordered structures.

Furthermore, the photoredox properties of phenoxazines suggest that this compound could be a valuable scaffold for the development of new photoredox catalysts for organic synthesis. nih.gov The bromine substituent could influence the catalyst's redox potentials and excited-state properties.

| Potential Application | Role of this compound | Key Properties |

| Organic Light-Emitting Diodes (OLEDs) | Host, Hole-Transporting Material, Emitter | Tunable electronic properties, good thermal stability. nih.gov |

| Organic Field-Effect Transistors (OFETs) | Organic Semiconductor | Ordered thin-film formation, efficient charge transport. |

| Photoredox Catalysis | Photocatalyst | Favorable redox potentials and excited-state properties. nih.gov |

This table summarizes potential applications of this compound in functional materials.

Synergistic Approaches in Biological Research

The phenoxazine scaffold is found in a number of biologically active compounds, and the introduction of a bromine atom can significantly impact a molecule's biological activity. Future research will likely explore the potential of this compound in various therapeutic areas through synergistic approaches.

One area of interest is in the development of novel anticancer agents. Phenoxazine derivatives have been shown to exhibit antiproliferative properties. nih.gov The 2-bromo substituent could enhance these properties or provide a site for the attachment of other pharmacophores to create multifunctional drugs.

A recent study on a related compound, a 3-bromo-10H-phenoxazine derivative, found that it exhibited potent class II histone deacetylase (HDAC) inhibitory activities, suggesting its potential as a therapeutic agent for Alzheimer's disease. nih.gov This highlights the potential for brominated phenoxazines in neurodegenerative disease research. Molecular modeling in this study suggested that the potent activity arises from π-π stacked interactions between the compound and the HDAC enzyme. nih.govresearchgate.net

Future research could involve combining this compound with other therapeutic agents to achieve synergistic effects. For example, it could be co-administered with existing chemotherapy drugs to enhance their efficacy or to overcome drug resistance.

Q & A

Q. Optimization Tips :

- Use Pd-based catalysts (e.g., Pd(OAc)₂) for efficient cross-coupling.

- Monitor reaction progress via TLC or HPLC to avoid over-bromination.

Basic: How can researchers validate the structural integrity of this compound post-synthesis?

Answer:

Combined spectroscopic and crystallographic techniques are critical:

- ¹H/¹³C NMR : Key diagnostic signals include aromatic protons (δ 6.8–7.5 ppm) and the downfield shift of the bromine-adjacent proton (δ ~7.3 ppm, doublet) .

- X-ray diffraction : Single-crystal analysis confirms the planar phenoxazine core and bromine substitution at the 2-position (CCDC reference: 2209381) .

- Mass spectrometry : ESI-MS or HRMS should show a molecular ion peak at m/z 280.97 (C₁₂H₈BrNO) .

Data Validation : Compare results with published spectra in open-access crystallographic databases (e.g., CCDC) .

Advanced: How does bromine substitution at the 2-position influence the electronic properties and reactivity of 10H-phenoxazine?

Answer:

Bromine’s electron-withdrawing effect alters the phenoxazine core’s electronic landscape:

- Redox Behavior : Cyclic voltammetry reveals a 0.2–0.3 V anodic shift in oxidation potential compared to unsubstituted phenoxazine, enhancing stability in charge-transfer applications .

- Reactivity : The 2-bromo group facilitates Suzuki-Miyaura cross-coupling for functionalization (e.g., attaching aryl/heteroaryl groups) .

- Regioselectivity : Bromine directs electrophilic substitution to the 4- and 7-positions due to meta-directing effects, confirmed by DFT calculations .

Methodological Note : Use computational tools (Gaussian, ORCA) to model frontier molecular orbitals and predict reactivity .

Advanced: How should researchers address contradictory data in spectroscopic characterization (e.g., unexpected NMR splitting patterns)?

Answer:

Contradictions often arise from impurities, dynamic processes, or crystallographic packing effects. Mitigation strategies include:

- Dynamic NMR (DNMR) : Resolve rotational barriers in the phenoxazine ring (e.g., hindered rotation of substituents) by analyzing temperature-dependent spectra .

- Crystallographic Validation : Compare experimental NMR with simulated spectra from X-ray-derived coordinates to identify conformational artifacts .

- Control Experiments : Synthesize and characterize des-bromo analogs to isolate bromine-specific effects .

Case Study : Discrepancies in ¹H NMR integration ratios may stem from paramagnetic impurities; use Chelex resin to remove metal contaminants .

Advanced: What strategies are recommended for optimizing the regioselectivity of this compound in further functionalization reactions?

Answer:

Regioselectivity in cross-coupling or nucleophilic substitution depends on:

- Catalyst Design : Pd(dba)₂ with SPhos ligand favors coupling at the bromine site, suppressing competing C–H activation .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize transition states for SNAr reactions at the 2-position .

- Substituent Effects : Electron-donating groups at the 10-position (e.g., acetyl) enhance bromine’s leaving-group ability in substitution reactions .

Methodology : Use Hammett plots to correlate substituent electronic parameters (σ) with reaction rates for systematic optimization .

Advanced: How can computational chemistry aid in predicting the photophysical properties of this compound derivatives?

Answer:

Time-dependent DFT (TD-DFT) simulations using B3LYP/6-311+G(d,p) basis sets reliably predict:

- Absorption/Emission Spectra : Bromine’s heavy-atom effect increases spin-orbit coupling, enhancing intersystem crossing (ISC) for triplet-state emission .

- Charge-Transfer Parameters : Electron-hole reorganization energies (λ) can be calculated to assess suitability in organic electronics .

Validation : Compare computed λmax with experimental UV-vis data (typically 320–350 nm for 2-bromo derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.